molecular formula C10H22N2 B1444131 1-Ethyl-3-(2-methylpropyl)piperazine CAS No. 1248907-75-6

1-Ethyl-3-(2-methylpropyl)piperazine

Cat. No.: B1444131
CAS No.: 1248907-75-6
M. Wt: 170.3 g/mol
InChI Key: MLJYKYZXSWKEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(2-methylpropyl)piperazine is a synthetic organic compound featuring a piperazine core structure that is di-substituted with an ethyl group and a 2-methylpropyl (isobutyl) group on adjacent nitrogen atoms. Piperazine derivatives are a significant class of compounds in medicinal and synthetic chemistry, often utilized as versatile building blocks or key precursors in the synthesis of more complex molecules . The specific stereochemistry and substitution pattern on the piperazine ring can greatly influence the molecule's physicochemical properties and its interaction with biological targets. Research Applications and Value: This compound serves as a valuable intermediate in pharmaceutical research and development. Piperazine scaffolds are commonly found in molecules with a wide range of pharmacological activities. As a secondary amine, the piperazine ring in this compound can be further functionalized, making it a flexible starting material for constructing combinatorial libraries or for structure-activity relationship (SAR) studies. Researchers may employ it in the development of novel compounds for various therapeutic areas. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Unapproved personal use is strictly prohibited.

Properties

IUPAC Name

1-ethyl-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-12-6-5-11-10(8-12)7-9(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKYZXSWKEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Purification methods for 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification of 1-Ethyl-3-(2-methylpropyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal methods for the purification of 1-Ethyl-3-(2-methylpropyl)piperazine, a substituted piperazine derivative. Recognizing the critical role of purity in drug development and fine chemical synthesis, this document details strategic approaches including fractional vacuum distillation, selective crystallization via salt formation, and preparative column chromatography. Each method is presented with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-proven protocols. This guide is intended for researchers, chemists, and process development scientists seeking to achieve high-purity 1-Ethyl-3-(2-methylpropyl)piperazine for demanding applications.

Introduction: The Imperative for Purity

Substituted piperazines are ubiquitous pharmacophores found in numerous biologically active compounds, serving as core scaffolds in drugs targeting a wide array of conditions.[1][2] 1-Ethyl-3-(2-methylpropyl)piperazine, a dissymmetrically substituted diamine, presents a unique purification challenge due to its chemical nature. Impurities, which can arise from the synthetic route—such as unreacted starting materials, regioisomers, or over-alkylated byproducts—can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, robust and scalable purification strategies are not merely a matter of quality control but a fundamental requirement for successful research and development. This guide provides the technical foundation for selecting and implementing an optimal purification workflow.

Chapter 1: Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the potential impurities. While specific experimental data for 1-Ethyl-3-(2-methylpropyl)piperazine is not widely published, we can extrapolate its properties from closely related analogs like N-ethylpiperazine and consider its structure.

1.1 Estimated Physicochemical Properties

The presence of two basic nitrogen atoms defines the molecule's character, making it a polar, basic compound.[4] The ethyl and isobutyl groups increase its lipophilicity compared to piperazine itself.

PropertyEstimated Value / CharacteristicRationale & Impact on Purification
Molecular Formula C₁₀H₂₂N₂-
Molecular Weight 170.30 g/mol Influences boiling point and diffusion rates.
Boiling Point ~190-220 °C (at atm. pressure)N-ethylpiperazine boils at 157°C.[5] The larger isobutyl group will significantly increase the boiling point, making vacuum distillation a necessity to prevent thermal decomposition.[6]
Physical State Clear, viscous liquidUnlikely to be a solid at room temperature.
pKa pKa₁ ≈ 5.5-6.0; pKa₂ ≈ 9.5-10.0The two basic nitrogens allow for selective salt formation, a key purification strategy.[4] The basicity can cause strong interactions with silica gel in chromatography.
Solubility Miscible in many organic solvents. Moderately soluble in water.Good organic solvent solubility is beneficial for chromatography and extraction. Water solubility can be exploited or suppressed by pH adjustment.[7]

1.2 Common Impurity Profile

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the alkylation of a piperazine precursor. Potential impurities include:

Impurity TypeExampleBoiling Point ComparisonRemoval Challenge
Starting Materials 2-MethylpropylpiperazineLowerCan often be removed by distillation.
Over-alkylation Product 1,4-Diethyl-2-methylpropylpiperazinium saltNon-volatile (salt)Easily removed by distillation or extraction.
Isomeric Byproduct 1-Ethyl-2-(2-methylpropyl)piperazineVery similarExtremely difficult to separate by distillation. Chromatography or fractional crystallization may be effective.
Related Impurities Pyrazines, other alkylated piperazinesVariesThese can co-precipitate during crystallization, making purification difficult.[4]

Chapter 2: Strategic Approaches to Purification

The choice of purification method depends on the scale of the operation, the nature of the impurities, and the desired final purity. For 1-Ethyl-3-(2-methylpropyl)piperazine, three primary strategies stand out. The following decision-making diagram outlines a logical approach to method selection.

Purification_Strategy start Crude 1-Ethyl-3-(2-methylpropyl)piperazine is_thermal_stable Is the compound thermally stable? (Check by TGA or small-scale distillation) start->is_thermal_stable impurities_volatile Are major impurities non-volatile or have a >30°C BP difference? is_thermal_stable->impurities_volatile Yes salt_formation Purification via Selective Crystallization of Salts is_thermal_stable->salt_formation No / Decomposes distillation Purification by Fractional Vacuum Distillation chromatography Purification by Column Chromatography distillation->chromatography Further polishing needed (e.g., for isomers) final_purity High-Purity Product (>99%) distillation->final_purity Purity sufficient impurities_volatile->distillation Yes impurities_volatile->salt_formation No / Similar BPs chromatography->final_purity salt_formation->chromatography Further polishing needed salt_formation->final_purity Purity sufficient Salt_Purification_Workflow cluster_0 Salt Formation & Purification cluster_1 Regeneration of Free Base start Crude Liquid Free Base in Solvent (e.g., Acetone) add_acid Add Acid (e.g., Acetic Acid) Stoichiometrically start->add_acid precipitate Precipitate Crystalline Salt (e.g., Diacetate Salt) add_acid->precipitate isolate Isolate Salt by Filtration precipitate->isolate recrystallize Recrystallize Salt from Suitable Solvent (e.g., EtOH) isolate->recrystallize pure_salt Pure Crystalline Salt recrystallize->pure_salt dissolve_salt Dissolve Pure Salt in Water pure_salt->dissolve_salt add_base Add Strong Base (e.g., NaOH) to pH > 12 dissolve_salt->add_base extract Extract with Organic Solvent (e.g., DCM) add_base->extract dry_and_concentrate Dry Organic Layer (Na₂SO₄) & Remove Solvent extract->dry_and_concentrate final_product Pure Liquid Free Base dry_and_concentrate->final_product

Caption: Workflow for purification via salt formation and regeneration.

4.2 Experimental Protocol: Diacetate Salt Formation and Regeneration

  • Salt Formation:

    • Dissolve the crude 1-Ethyl-3-(2-methylpropyl)piperazine in a suitable solvent like acetone or isopropanol at a concentration of approximately 0.5 to 20 weight percent. [8] * Slowly add a stoichiometric amount (or a slight excess) of glacial acetic acid to the solution while stirring. The amount should be sufficient to form the diacetate salt. [8] * Stir the mixture. The crystalline piperazine diacetate will begin to precipitate. Cooling the mixture (e.g., to 10-30°C) can enhance precipitation. [4]2. Isolation and Recrystallization:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold acetone to remove residual mother liquor and impurities. [4] * For further purification, recrystallize the salt from a suitable solvent system, such as ethanol/ethyl acetate. [9]3. Regeneration of the Free Base:

    • Dissolve the purified diacetate salt in water.

    • Add a strong aqueous base, such as 50% NaOH, until the pH of the solution is highly alkaline (pH > 12), converting the salt back to the free base.

    • Extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified liquid product.

Chapter 5: Chromatographic Purification Strategies

For high-purity applications or for separating compounds with very similar physical properties (like isomers), preparative column chromatography is the method of choice. [10][11] 5.1 Principles and Causality

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [11]For basic amines like our target molecule, a significant challenge is the interaction between the basic nitrogen atoms and the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation and significant "tailing" of the product peak.

To overcome this, one must deactivate the acidic sites on the stationary phase. This is most commonly achieved by adding a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase. [4][12]The TEA preferentially binds to the silanol groups, allowing the desired piperazine derivative to travel through the column with minimal unwanted interaction, resulting in sharper peaks and better separation.

5.2 Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase that provides good separation of the target compound from its impurities. A typical system might be a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The key is to add 1% triethylamine to this solvent system. Aim for an Rf value of 0.2-0.3 for the target compound. [12]2. Column Packing: Pack a glass column with silica gel using the selected mobile phase (containing TEA). Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent and triethylamine under reduced pressure to obtain the purified 1-Ethyl-3-(2-methylpropyl)piperazine.

Chapter 6: Method Selection Summary and Purity Analysis

The optimal purification strategy is a balance of scale, cost, time, and the required final purity.

MethodScalePurityAdvantagesDisadvantages
Vacuum Distillation Medium to LargeModerate to HighCost-effective for large quantities; good for removing non-volatile impurities.Requires thermal stability; not effective for separating compounds with close boiling points (e.g., isomers). [6]
Salt Crystallization All ScalesHigh to Very HighExcellent for removing impurities with different basicities; highly scalable and cost-effective.Requires an additional step to regenerate the free base; may not remove co-precipitating impurities. [4]
Chromatography Small to MediumVery HighHighest resolution; can separate very similar compounds like isomers.More expensive (solvents, silica); can be time-consuming and less scalable than other methods. [13]

Purity Analysis: The purity of the final product should always be confirmed using appropriate analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile amines and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect and quantify impurities if their signals are resolved.

Conclusion

The purification of 1-Ethyl-3-(2-methylpropyl)piperazine requires a strategic approach tailored to the specific impurity profile and the scale of the operation. For bulk purification and removal of grossly different impurities, fractional vacuum distillation is a viable option. For achieving high purity in a scalable and robust manner, purification via selective crystallization of a diacetate salt is often the superior method. Finally, for the highest possible purity or for challenging separations involving isomers, preparative column chromatography with a triethylamine-modified eluent is the most powerful tool. By understanding the principles behind each technique, researchers can confidently produce this valuable chemical intermediate with the purity required for the most demanding applications.

References

  • Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • Purification of piperazine.
  • Purification of Piperazine-Containing Compounds. Benchchem Technical Support Center.
  • Fonari, M. S. (2016). Crystalline products of CO2capture by piperazine aqueous solutions. SciSpace. DOI: 10.1039/C6CE01083K.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Crystal structure of 4-(2-methoxyphenyl)
  • [Lab 6] Distilling Amines... Again. YouTube.
  • Purification of Organic Compounds by Flash Column Chrom
  • How Is Chromatography Used for Purific
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
  • Chrom
  • Purification of amine reaction mixtures.
  • The Purification of Organic Compound: Techniques and Applic
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • How To: Purify by Distillation. University of Rochester Chemistry Department.
  • Distillation and concentration process design for removal of heat stable salts in amine solution.
  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • N-ETHYLPIPERAZINE. Chemical Land21.
  • N-ETHYL PIPERAZINE For Synthesis. Alpha Chemika.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • SAFETY DATA SHEET: 1-Ethylpiperazine-2,3-dione. Fisher Scientific.
  • A New Method for the Preparation of Piperazines. I.
  • 1-Ethyl-2,3-piperazinedione. PubChem.
  • Piperazine (CAS 110-85-0). Cheméo.
  • How to extract/isolate piperazine from water without distillation?.
  • Synthesis of 1-ethyl-2,3-dioxopiperazine. PrepChem.com.

Sources

1-Ethyl-3-(2-methylpropyl)piperazine: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a "privileged scaffold," offering unparalleled conformational flexibility and tunable basicity essential for target engagement[1]. Among its complex derivatives, 1-Ethyl-3-(2-methylpropyl)piperazine (also commonly referred to as 1-ethyl-3-isobutylpiperazine; CAS: 1248907-75-6) stands out as a highly specialized, unsymmetrical N,N′ -disubstituted building block. This technical guide provides an in-depth analysis of its chemical properties, its mechanistic utility in drug design, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The structural architecture of 1-ethyl-3-(2-methylpropyl)piperazine features a saturated six-membered ring with two nitrogen atoms (N1 and N4). The N1 position is alkylated with an ethyl group, rendering it a tertiary amine. The C3 position is substituted with a 2-methylpropyl (isobutyl) group, leaving the adjacent N4 position as a sterically hindered secondary amine.

Causality in Physicochemical Behavior: The asymmetric substitution pattern fundamentally alters the molecule's electronic and steric profile. The bulky isobutyl group at C3 creates localized steric shielding. This shielding selectively lowers the nucleophilicity of the N4 amine compared to unsubstituted piperazines, necessitating specialized catalytic systems for further derivatization. Furthermore, the lipophilic nature of both the ethyl and isobutyl groups significantly increases the overall partition coefficient (LogP), making this scaffold ideal for enhancing blood-brain barrier (BBB) permeability in CNS-targeted therapeutics[1].

Table 1: Physicochemical Properties of 1-Ethyl-3-(2-methylpropyl)piperazine
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1248907-75-6Unique identifier for procurement and registry.
Molecular Formula C10H22N2Determines elemental composition and mass.
Molecular Weight 170.30 g/mol Low MW allows for downstream API mass optimization.
Topological Polar Surface Area ~15.3 ŲExcellent for membrane permeability (ideal < 90 Ų).
Hydrogen Bond Donors 1 (N4-H)Facilitates specific receptor interactions.
Hydrogen Bond Acceptors 2 (N1, N4)Enhances aqueous solubility and target binding.
Estimated pKa (N1 / N4) ~8.5 / ~9.2Tunable basicity for physiological pH ionization.

Mechanistic Role in Drug Design: The Piperazine Pharmacophore

Piperazine derivatives have dominated recent FDA approvals, particularly in oncology, antiviral, and neuropsychiatric indications[2]. The incorporation of a piperazine moiety often results in a noteworthy enhancement of target affinity and pharmacokinetic stability[3].

For 1-ethyl-3-(2-methylpropyl)piperazine, the pharmacophore functions as a multi-point interaction hub. The N4 amine acts as a critical hydrogen bond donor/acceptor, while the N1-ethyl and C3-isobutyl groups engage in hydrophobic interactions with receptor pockets. The isobutyl group, in particular, can lock the piperazine ring into a preferred chair conformation, minimizing entropic penalties upon binding to the target protein.

Pharmacophore Target Biological Target (Receptor/Enzyme) N1 N1-Ethyl Group (Lipophilic Anchor) N1->Target Hydrophobic Interaction N4 N4-Amine (H-Bond Donor/Acceptor) N4->Target Hydrogen Bonding C3 C3-Isobutyl Group (Steric Shield) C3->Target Shape Complementarity

Fig 1. Pharmacophore interaction model of 1-ethyl-3-isobutylpiperazine with a biological target.

Synthetic Utility & Derivatization Strategies

The primary synthetic value of 1-ethyl-3-(2-methylpropyl)piperazine lies in the functionalization of the free N4 secondary amine. However, the adjacent C3 isobutyl group presents a significant synthetic challenge. Traditional SN​2 alkylation or standard palladium-catalyzed cross-coupling reactions often yield poor results due to the steric bulk hindering the approach of the electrophile or the transition metal complex.

To overcome this, modern synthetic workflows employ highly active, sterically demanding ligand systems (such as Buchwald dialkylbiaryl phosphines) that facilitate the oxidative addition and accelerate the reductive elimination steps, driving the reaction forward despite the steric clash.

SyntheticWorkflow SM 1-Ethyl-3-(2-methylpropyl)piperazine (Sterically Hindered Nucleophile) Cat RuPhos Pd G3 / RuPhos (Bulky Ligand System) SM->Cat Oxidative Addition & Amine Binding ArX Aryl Halide (Ar-X) (Electrophile) ArX->Cat Oxidative Addition & Amine Binding Base NaOtBu / Toluene (Deprotonation & Solvation) Cat->Base Deprotonation Prod N-Aryl-1-ethyl-3-isobutylpiperazine (Target API Intermediate) Base->Prod Reductive Elimination

Fig 2. Buchwald-Hartwig N-arylation workflow overcoming C3-isobutyl steric hindrance.

Experimental Protocol: Selective N-Arylation via Buchwald-Hartwig Coupling

The following protocol details the N -arylation of 1-ethyl-3-(2-methylpropyl)piperazine. This methodology utilizes the RuPhos Pd G3 precatalyst, which is specifically engineered to couple sterically hindered secondary amines.

Causality of Reagent Selection:

  • RuPhos Pd G3: The bulky, electron-rich RuPhos ligand prevents the formation of inactive bis-amine palladium complexes and accelerates the critical reductive elimination step, which is otherwise the bottleneck for hindered amines.

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine upon binding to the palladium center.

  • Anhydrous Toluene: Provides a high-boiling, non-polar medium that stabilizes the catalytic cycle and prevents protodehalogenation side reactions.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol, 1.0 eq), RuPhos Pd G3 (0.05 mmol, 5 mol%), RuPhos ligand (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

  • Reagent Addition: Introduce anhydrous, degassed Toluene (5.0 mL) via syringe. Subsequently, add 1-ethyl-3-(2-methylpropyl)piperazine (1.2 mmol, 1.2 eq) dropwise via microsyringe.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validating Checkpoint: Withdraw a 10 µL aliquot after 2 hours, dilute in LC-MS grade acetonitrile, and analyze. The presence of the [M+H]+ peak of the product with <10% unreacted aryl bromide indicates a healthy catalytic cycle. If deshalogenation (Ar-H) is observed, it indicates moisture ingress or ligand degradation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure N -aryl piperazine derivative.

Conclusion

1-Ethyl-3-(2-methylpropyl)piperazine is a highly valuable, privileged scaffold that bridges the gap between structural complexity and tunable pharmacokinetics. By understanding the causal relationship between its steric bulk (C3-isobutyl) and its chemical reactivity, medicinal chemists can leverage advanced catalytic systems to incorporate this moiety into next-generation therapeutics, driving innovation in CNS and oncology drug discovery.

References

  • Source: chemikart.
  • Source: nih.
  • A Decade of Piperazine-Based Small Molecules Approved by U.S.
  • Source: nih.

Sources

A Comprehensive Technical Guide to the Molecular Weight Determination of 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise and unambiguous determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, forming the bedrock of a compound's identity and purity profile. This technical guide provides an in-depth, multi-faceted analytical strategy for the molecular weight determination of 1-Ethyl-3-(2-methylpropyl)piperazine, a representative of the pharmacologically significant piperazine scaffold.[1] We move beyond a single-method approach, presenting an integrated workflow that leverages the high accuracy of Mass Spectrometry (MS), the structural confirmation of Nuclear Magnetic Resonance (NMR) Spectroscopy, and the fundamental verification of Elemental Analysis (EA). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each technique to create a self-validating and authoritative characterization package.

Introduction: The Subject Compound and the Imperative for Precision

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2] The specific compound of interest, 1-Ethyl-3-(2-methylpropyl)piperazine, represents a novel derivative whose characterization is paramount for any further development.

For the purpose of this guide, we will assume the most chemically probable structure where the substituents are on the nitrogen atoms, yielding 1-Ethyl-4-(2-methylpropyl)piperazine .

Chemical Structure:

  • Molecular Formula: C₁₀H₂₂N₂

  • Theoretical Average Molecular Weight: 170.30 g/mol

  • Theoretical Monoisotopic Mass: 170.1783 Da

Accurate molecular weight determination is not merely an academic exercise; it is a critical requirement for:

  • Identity Confirmation: Verifying that the synthesized molecule is indeed the intended one.

  • Purity Assessment: Ensuring the absence of significant impurities that could alter experimental results or pose safety risks.

  • Regulatory Compliance: Providing foundational data for IND (Investigational New Drug) filings and patent applications.

This guide details a tripartite approach to establish the molecular weight of this compound with the highest degree of confidence.

Primary Determinative Method: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the most powerful and direct technique for determining the molecular mass of a compound.[3] It measures the mass-to-charge ratio (m/z) of ions, providing data of exceptional accuracy.[4]

Expertise & Causality: Why Electrospray Ionization (ESI) and Time-of-Flight (TOF)?

For a non-volatile, basic compound like our substituted piperazine, Electrospray Ionization (ESI) is the ideal "soft" ionization technique.[5] It generates ions directly from a liquid solution by creating a fine spray of charged droplets, minimizing fragmentation and preserving the molecular ion.[3] This ensures the most prominent peak observed corresponds to the intact molecule, typically in its protonated form, [M+H]⁺.

Pairing ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. These analyzers offer sub-ppm (parts-per-million) mass accuracy, which is sufficiently precise to distinguish between compounds with the same nominal mass but different elemental compositions.[6] This capability allows us not just to measure the molecular weight, but to confirm the molecular formula itself.

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Ethyl-3-(2-methylpropyl)piperazine.

    • Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately before analysis using a well-characterized calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.[5]

  • Method Parameters (Typical):

    • Ionization Mode: ESI Positive (+)

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂) Flow: 8 - 10 L/min

    • Drying Gas Temperature: 300 - 325 °C

  • Data Acquisition:

    • Inject the sample solution into the ESI source via a syringe pump or LC system at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

Data Analysis and Interpretation

The primary output is a mass spectrum plotting ion intensity against m/z. For our compound, we expect to see a dominant peak corresponding to the singly protonated molecule, [C₁₀H₂₂N₂ + H]⁺.

Table 1: HRMS Data Summary for 1-Ethyl-3-(2-methylpropyl)piperazine

ParameterTheoretical ValueObserved Value (Hypothetical)Difference (ppm)
Molecular Formula C₁₀H₂₂N₂ConfirmedN/A
[M+H]⁺ Ion C₁₀H₂₃N₂⁺C₁₀H₂₃N₂⁺N/A
Exact Mass (m/z) 171.1856171.1858+1.17

A mass difference of less than 5 ppm provides strong evidence for the proposed elemental composition, thus confirming the molecular formula and its corresponding molecular weight.[7]

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve & Dilute (0.1% Formic Acid) A->B D ESI-TOF MS Acquisition (Positive Mode) B->D C Instrument Calibration C->D E Identify [M+H]⁺ Peak D->E F Compare Observed m/z to Theoretical E->F G Confirm Formula (Δ < 5 ppm) F->G

Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides an exact mass, it gives limited information about the specific arrangement of atoms. NMR spectroscopy is an unparalleled technique for elucidating molecular structure.[8][9] By confirming the structure, we inherently validate the molecular formula and weight determined by MS.

Expertise & Causality: The Synergy of ¹H and ¹³C NMR

NMR spectroscopy operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[10]

  • ¹H NMR provides information about the number of distinct proton environments and their connectivity through spin-spin coupling.[11] We can literally "see" the ethyl group's characteristic triplet and quartet, the isobutyl group's doublet and multiplet, and the signals from the piperazine ring.

  • ¹³C NMR reveals the number of distinct carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[10]

Together, these spectra act as a molecular fingerprint. If the observed spectra match the predicted spectra for C₁₀H₂₂N₂, it provides definitive structural proof.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Place the tube in the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity and high resolution.

  • Data Acquisition:

    • Acquire the ¹H spectrum. This is typically a rapid experiment.

    • Acquire the ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Data Analysis and Interpretation

The acquired spectra are analyzed for chemical shifts, integration (peak areas in ¹H NMR), and coupling patterns. The data must be fully consistent with the proposed structure of 1-Ethyl-4-(2-methylpropyl)piperazine, confirming the presence of all 10 carbon and 22 hydrogen atoms in their correct chemical environments.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Setup cluster_data Spectral Analysis A Dissolve in Deuterated Solvent B Add TMS Standard A->B C Lock & Shim B->C D Acquire Spectra (¹H and ¹³C) C->D E Assign Chemical Shifts D->E F Analyze Coupling & Integration E->F G Confirm Atomic Connectivity F->G

Caption: NMR spectroscopy workflow for structural confirmation.

Orthogonal Verification: Elemental Analysis (EA)

Elemental Analysis is a fundamental, robust technique that provides an independent, orthogonal verification of the molecular formula.[12] It determines the mass percentage of carbon, hydrogen, and nitrogen in a compound.

Trustworthiness: A Foundational, Self-Validating System

The principle of EA involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[13] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. This method relies on basic stoichiometry and provides a direct measure of the elemental composition, making it an excellent cross-check for the HRMS data.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would skew the results.

    • Accurately weigh 2-3 mg of the compound into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion and Detection:

    • The sample is dropped into a high-temperature (900-1000 °C) combustion furnace.

    • The resulting gases are passed through a reduction furnace and then separated via gas chromatography.

    • A thermal conductivity detector quantifies the amounts of CO₂, H₂O, and N₂.

Data Analysis and Interpretation

The instrument software calculates the percentage of C, H, and N. This experimental data is then used to determine the empirical formula—the simplest whole-number ratio of atoms in the compound.[14][15]

Table 2: Elemental Analysis Data and Formula Derivation

ElementTheoretical %Observed % (Hypothetical)Moles (in 100g)RatioSimplest Ratio
Carbon (C) 70.53%70.45%70.45 / 12.011 = 5.8655.865 / 1.178 = 4.985
Hydrogen (H) 13.02%13.10%13.10 / 1.008 = 13.0013.00 / 1.178 = 11.0311
Nitrogen (N) 16.45%16.51%16.51 / 14.007 = 1.1781.178 / 1.178 = 1.001

The analysis yields an Empirical Formula of C₅H₁₁N.

To find the molecular formula, we use the accurate molecular weight from HRMS:

  • Molecular Weight / Empirical Formula Weight = 170.18 / 85.15 = 2.0

  • Molecular Formula = 2 x (C₅H₁₁N) = C₁₀H₂₂N₂

This result perfectly corroborates the HRMS data, completing the self-validating system.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Calculation A Dry Sample B Weigh into Capsule A->B D Combustion & Detection B->D C Instrument Calibration C->D E Calculate %C, %H, %N D->E F Determine Empirical Formula (EF) E->F G Confirm Molecular Formula (MW / EFW) F->G

Caption: Elemental Analysis workflow for empirical formula determination.

Synthesis and Conclusion

The determination of a molecule's weight and formula is a foundational task in chemical R&D. By employing a synergistic triad of advanced analytical techniques, we build an unassailable case for the identity of 1-Ethyl-3-(2-methylpropyl)piperazine.

Table 3: Consolidated Summary of Findings

TechniqueInformation ProvidedResult for C₁₀H₂₂N₂Conclusion
HRMS (ESI-TOF) Exact Mass & Molecular Formula[M+H]⁺ = 171.1858 (Δ +1.17 ppm)Confirms Molecular Formula C₁₀H₂₂N₂
NMR (¹H, ¹³C) Atomic Connectivity & StructureSpectra consistent with the proposed structureConfirms the correct isomer and validates the formula
Elemental Analysis Elemental Ratios & Empirical FormulaC: 70.45%, H: 13.10%, N: 16.51% → C₅H₁₁NOrthogonally verifies the elemental composition

This integrated approach, where high-resolution mass spectrometry provides the primary determination, NMR spectroscopy confirms the structural integrity, and elemental analysis offers fundamental verification, represents the gold standard. It provides drug development professionals with the highest level of confidence in their material, ensuring that subsequent biological, toxicological, and clinical studies are based on a well-characterized and unambiguous molecular entity.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.). Retrieved from [Link]

  • Methods for determination of molecular weight. (n.d.). Retrieved from [Link]

  • use of nmr in structure ellucidation. (n.d.). Slideshare. Retrieved from [Link]

  • What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved from [Link]

  • Determination of Empirical Formula from Elemental Analysis Data - BrainKart. (2018). Retrieved from [Link]

  • Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved from [Link]

  • Molecular Weight Analysis: Methods and Applications in Science - Mtoz Biolabs. (n.d.). Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). jchps. Retrieved from [Link]

  • RAPID METHODS TO ESTIMATE THE MOLECULAR WEIGHT DISTRIBUTIONS OF POLYMERS - DTIC. (n.d.). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (2016). Retrieved from [Link]

  • Molecular Weight Determination - LS Instruments. (n.d.). Retrieved from [Link]

  • 2.2: Molecular Weight Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - MDPI. (2026). Retrieved from [Link]

  • 3.2 Determining Empirical and Molecular Formulas. (n.d.). Retrieved from [Link]

  • 3.5: Empirical Formulas from Analysis - Chemistry LibreTexts. (2026). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023). Retrieved from [Link]

  • Determining the Empirical Formula of a Substance | Chemistry - Study.com. (2021). Retrieved from [Link]

Sources

A Methodological Whitepaper for the Structural Elucidation of 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of modern drug discovery and materials science. This information governs a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in pharmaceutical development.[1][2] The subject of this guide, 1-Ethyl-3-(2-methylpropyl)piperazine, is a dissymmetric piperazine derivative. While the crystal structures of numerous piperazine salts and symmetrically substituted derivatives have been reported, providing insight into their conformational preferences and non-covalent interactions[3][4][5], a public-domain crystal structure for this specific molecule was not identified during the preliminary literature review.

This document, therefore, serves as an in-depth technical guide outlining a comprehensive, field-proven methodology for the de novo determination, validation, and computational analysis of the crystal structure of 1-Ethyl-3-(2-methylpropyl)piperazine. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind experimental choices to ensure a robust and self-validating structural elucidation campaign.

Part 1: Synthesis and Material Authentication

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. The presence of impurities, even at low levels, can significantly impede or entirely prevent the growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound can be envisioned via a stepwise N- and C-alkylation strategy, a common approach for generating asymmetrically substituted piperazines.[6] A potential route begins with a commercially available piperazine derivative, which is sequentially functionalized.

A logical approach would involve the alkylation of a suitable piperazine precursor with an isobutyl group, followed by the introduction of the ethyl group. For instance, starting with a protected piperazine, one could perform a reductive amination or direct alkylation, followed by deprotection and subsequent alkylation.[6]

  • Step A: Reductive Amination. Reaction of a mono-protected piperazine (e.g., N-Boc-piperazine) with isobutyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-Boc-N'-(2-methylpropyl)piperazine.

  • Step B: Deprotection. Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Step C: N-Ethylation. Alkylation of the resulting secondary amine with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the target molecule.

Purification and Authentication

Post-synthesis, the crude product must be purified to ≥99% purity. This is typically achieved through column chromatography followed by distillation or recrystallization. The identity and purity of the final product must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Only material confirmed to be of high purity should proceed to the crystallization stage.

Part 2: The Art and Science of Crystallization

The bottleneck in many structural studies is obtaining single crystals of sufficient size and quality for diffraction experiments.[7] This often requires screening a wide range of conditions. For a small organic molecule like 1-Ethyl-3-(2-methylpropyl)piperazine, several classical and modern techniques are applicable.[8][9]

Crystallization Screening Strategy

A systematic approach involves screening a matrix of solvents, temperatures, and crystallization methods. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.[10]

Technique Principle Advantages Considerations
Slow Evaporation The solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, gradually increasing solute concentration to the point of supersaturation and nucleation.[7]Simple setup, effective for many compounds.Can lead to rapid growth or "crashing out" if evaporation is too fast.
Vapor Diffusion A concentrated solution of the compound is sealed in a container with a larger reservoir of a "precipitant" solvent in which the compound is poorly soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]Excellent control over the rate of crystallization.Requires careful selection of solvent/precipitant pairs.
Slow Cooling A saturated solution at a high temperature is slowly cooled, causing the solubility to decrease and crystals to form.Good for compounds with a steep solubility curve.Requires precise temperature control.
Microbatch Under-Oil An aqueous or solvent droplet of the sample is placed under a layer of inert oil. The oil controls the rate of solvent evaporation, promoting slow crystal growth.[11]Uses very small sample quantities; high-throughput.Primarily for water-soluble salts or specific solvent systems.
Experimental Protocol: Slow Evaporation
  • Preparation: Dissolve 5-10 mg of purified 1-Ethyl-3-(2-methylpropyl)piperazine in a minimal amount of a chosen solvent (e.g., acetonitrile, ethanol, or ethyl acetate) in a clean, small glass vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Setup: Cover the vial with a cap, and then loosen it slightly, or cover with paraffin film and puncture it with a needle. This allows for slow, controlled evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench.

  • Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

G cluster_prep Material Preparation cluster_methods Crystallization Methods cluster_outcome Analysis A Synthesized Compound (>99% Purity) B Solvent Screening (Solubility Tests) A->B  Dissolve C Slow Evaporation B->C  Apply Method D Vapor Diffusion B->D  Apply Method E Slow Cooling B->E  Apply Method F Monitor for Crystal Growth C->F D->F E->F G Harvest & Mount Crystal F->G  Select Quality Crystal

Caption: General workflow for crystallization screening.

Part 3: Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement in a crystalline solid.[12][13] It provides detailed, unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[14]

Fundamental Principles

When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[13] The X-rays are diffracted at specific angles, creating a unique pattern of reflections. The positions and intensities of these diffracted spots contain the information needed to reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[12]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Selection and Mounting: Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.[14] The crystal is carefully mounted on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head.[13]

  • Data Collection: The mounted crystal is placed on a single-crystal diffractometer. The sample is often cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.[14] The diffractometer rotates the crystal through a series of angles (Ω, φ, χ) while irradiating it with X-rays, and a detector records the resulting diffraction pattern.[13]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or dual-space recycling algorithms.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization process until the calculated diffraction pattern closely matches the observed pattern.

G A Select & Mount Single Crystal B Mount on Diffractometer (Cryo-cooling) A->B C X-ray Data Collection (Diffraction Images) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Determination) D->E F Structure Refinement (Least-Squares Fitting) E->F G Final Structural Model (CIF File) F->G H Validation (checkCIF) G->H

Caption: The single-crystal X-ray diffraction workflow.

Part 4: Bulk Phase Analysis with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single, perfect crystal, it is crucial to verify that the bulk material corresponds to the same crystalline form (polymorph).[15] X-ray Powder Diffraction (XRPD or PXRD) is the primary technique for this purpose.[2][15][16]

PXRD analyzes a finely ground powder containing thousands of microcrystals in random orientations. The resulting diffractogram is a unique "fingerprint" of the crystalline phase.[15] By comparing the experimental PXRD pattern of the bulk synthesized material to a pattern calculated from the SC-XRD data, one can confirm the phase purity of the sample. This is a critical step in pharmaceutical quality control to identify and quantify different polymorphs.[1]

Part 5: Integrating Computational Chemistry

Computational methods are powerful tools that complement experimental data, providing deeper insights and enhancing the reliability of the final structure.[17][18]

Density Functional Theory (DFT) for Geometry Optimization

Before a crystal structure is known, DFT calculations can be used to optimize the geometry of an isolated molecule in the gas phase.[19][20] This provides a theoretical model of the lowest energy conformation, including bond lengths and angles. While the conformation in a crystal is influenced by packing forces, the gas-phase model is an excellent starting point for structure solution algorithms. Common functionals like B3LYP with a basis set such as 6-31G* are well-suited for this purpose.[19]

Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a compound based solely on its chemical diagram.[17][21] These algorithms search for the most thermodynamically stable arrangements of molecules in a crystal lattice by calculating and ranking their lattice energies.[21] While computationally intensive, CSP can be invaluable for:

  • Identifying potential polymorphs that may not have been found experimentally.[22]

  • Providing candidate structures to aid in solving a structure from lower-resolution powder diffraction data.

G cluster_exp Experimental Determination cluster_comp Computational Modeling Exp_SCXRD SC-XRD Data Final_Structure Validated Crystal Structure Exp_SCXRD->Final_Structure Primary Solution Exp_PXRD PXRD Data Exp_PXRD->Final_Structure Bulk Phase Validation Comp_DFT DFT Geometry Optimization Comp_DFT->Exp_SCXRD Provides Starting Model Comp_CSP Crystal Structure Prediction Comp_CSP->Final_Structure Polymorph Screening Final_Structure->Exp_PXRD Calculate Theoretical Pattern

Caption: Synergy between experimental and computational methods.

Part 6: Final Validation and Data Deposition

Scientific integrity demands that a determined crystal structure is thoroughly validated and made accessible to the public.

Structure Validation

The final structural model is typically validated using the checkCIF utility from the International Union of Crystallography (IUCr).[23] This program checks the Crystallographic Information File (CIF) for self-consistency, correct syntax, and any unusual geometric parameters (e.g., bond lengths, angles, atomic displacement parameters) that may indicate an error in the model.[24] Any alerts raised by checkCIF must be investigated and either resolved or justifiably explained.[23]

Public Deposition

Once validated, the CIF file should be deposited in a public repository. The primary database for organic and metal-organic small molecules is the Cambridge Structural Database (CSD).[25][26] Deposition is a straightforward online process where the CIF and associated structure factor files are uploaded.[27] The CCDC assigns a unique deposition number to the structure, which should be cited in any publication to allow other researchers to freely access and analyze the data.[26]

Conclusion

Determining the crystal structure of a novel compound like 1-Ethyl-3-(2-methylpropyl)piperazine is a multi-faceted process that integrates chemical synthesis, meticulous crystallization experiments, precise diffraction analysis, and powerful computational modeling. Following the rigorous, self-validating workflow outlined in this guide—from ensuring material purity to public data deposition—guarantees a high-quality, reliable, and scientifically valuable structural elucidation. The resulting atomic-level insights are indispensable for advancing drug development programs and designing new materials with tailored properties.

References

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Groleau, E. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved March 14, 2026, from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 14, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure. Retrieved March 14, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Retrieved March 14, 2026, from [Link]

  • FZU-Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved March 14, 2026, from [Link]

  • Al-Shakban, M., et al. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Molecules, 29(22), 5227. Retrieved March 14, 2026, from [Link]

  • Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Retrieved March 14, 2026, from [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 14, 2026, from [Link]

  • Dectris. (2019, November 5). Synchrotron X-Ray Powder Diffraction (XRPD) for pharmaceutical R&D. Retrieved March 14, 2026, from [Link]

  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved March 14, 2026, from [Link]

  • ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction. Retrieved March 14, 2026, from [Link]

  • Martin, G. E., & Morissette, S. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1853. Retrieved March 14, 2026, from [Link]

  • Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. Retrieved March 14, 2026, from [Link]

  • Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834–843. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Themed collection: Methods and applications of crystal structure prediction. Retrieved March 14, 2026, from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved March 14, 2026, from [Link]

  • Malvern Panalytical. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved March 14, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. Retrieved March 14, 2026, from [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved March 14, 2026, from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved March 14, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved March 14, 2026, from [Link]

  • Kulaev, K., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. Retrieved March 14, 2026, from [Link]

  • Dadalau, A. C., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12211. Retrieved March 14, 2026, from [Link]

  • CP2K.org. (2020, August 21). Electronic structure calculation using DFT. Retrieved March 14, 2026, from [Link]

  • Al-Otaibi, A. A., et al. (2015). Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO, 4(2), 52-57. Retrieved March 14, 2026, from [Link]

  • Labanauskas, L., et al. (2013). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Arkivoc, 2013(4), 363-376. Retrieved March 14, 2026, from [Link]

  • Smith, C. A., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 920-926. Retrieved March 14, 2026, from [Link]

  • Mitu, C. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 578, 122513. Retrieved March 14, 2026, from [Link]

  • Sunder, V. S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(25), 1-25. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2013). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). Retrieved March 14, 2026, from [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
  • Kumar, H. K., et al. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 425–431. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Retrieved March 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 108-112. Retrieved March 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 1-Ethyl-3-(2-methylpropyl)piperazine and its Derivatives in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3-(2-methylpropyl)piperazine (CAS 1248907-75-6), also known as 1-ethyl-3-isobutylpiperazine, is a highly versatile chemical building block utilized in the design of central nervous system (CNS) therapeutics[1]. The piperazine scaffold is a privileged pharmacophore for targeting aminergic G-protein-coupled receptors (GPCRs), including Trace Amine-Associated Receptor 1 (TAAR1) and various Serotonin (5-HT) receptor subtypes[2][3]. This application note provides a comprehensive, self-validating framework for evaluating the in vitro pharmacology of piperazine derivatives, detailing the mechanistic rationale and step-by-step protocols for binding and functional assays.

Scientific Rationale & Mechanistic Grounding

The efficacy of piperazine derivatives at aminergic GPCRs is driven by precise structure-activity relationships (SAR) within the orthosteric binding pocket:

  • The Asp3.32 Salt Bridge: At physiological pH (7.4), the basic nitrogen of the piperazine ring is protonated. This allows it to mimic the primary amine of endogenous ligands (e.g., serotonin, β -phenylethylamine) and form a critical, charge-assisted salt bridge with a highly conserved Aspartic acid residue (Asp3.32) in Transmembrane Helix 3 (TM3)[3][4].

  • Hydrophobic Sub-Pocket Engagement: The 1-ethyl and 3-(2-methylpropyl) (isobutyl) substituents project into lipophilic cavities formed by TM5 and TM6[5][6]. The steric bulk and orientation of these alkyl groups dictate whether the compound stabilizes the active (agonist) or inactive (antagonist) conformation of the receptor, driving subtype selectivity (e.g., 5-HT1A vs. 5-HT2A vs. TAAR1)[4][7].

GPCR_Signaling Ligand Piperazine Ligand (e.g., 1-Ethyl-3-isobutylpiperazine) GPCR Aminergic GPCR (TAAR1 / 5-HT Receptors) Ligand->GPCR Asp3.32 Salt Bridge Gs Gαs Protein Activation GPCR->Gs Gs-Coupling GRK GRK Phosphorylation GPCR->GRK Desensitization AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation (TR-FRET Readout) AC->cAMP BArr β-Arrestin 2 Recruitment (BRET Readout) GRK->BArr

Caption: Aminergic GPCR signaling pathways targeted by piperazine derivatives.

Quantitative Data Presentation

To contextualize the expected outcomes of the protocols below, Table 1 summarizes representative in vitro pharmacological data for various piperazine-based ligands across key aminergic GPCR targets.

Table 1: Representative In Vitro Pharmacological Data for Piperazine Derivatives

Compound / ScaffoldPrimary TargetAssay TypeQuantitative ResultReference
Compound 4s (Arylpiperazine)5-HT1ARadioligand Binding Ki​ = 0.130 nMFiorino et al.[4]
Norbo-14 (Norbornene-piperazine)5-HT2ARadioligand Binding Ki​ = 17.93 nMMDPI[8]
Compound 15 (Naphthyl-triazine)5-HT6cAMP AccumulationHigh Affinity / AntagonistKucwaj-Brysz et al.[7]
LK00764 (Piperazine analog)hTAAR1BRET / cAMP EC50​ = 4.0 nMResearchGate[9]
1-Ethyl-3-(2-methylpropyl)piperazine Aminergic GPCRsChemical ScaffoldBuilding BlockChemScene

Experimental Workflows & Protocols

Protocol 1: Radioligand Competition Binding Assay (Affinity Profiling)

Purpose: To determine the binding affinity ( Ki​ ) of 1-Ethyl-3-(2-methylpropyl)piperazine derivatives at specific GPCRs (e.g., 5-HT2A) by displacing a known radioligand (e.g., [³H]-Ketanserin).

Causality & Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions prevent proteolytic degradation of the receptors.

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µL of the piperazine test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-Ketanserin (1 nM final), and 100 µL of membrane suspension (10-20 µg protein/well). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Readout: Rapidly filter the reaction through the PEI-soaked GF/C plates using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand. Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

  • System Validation: Include 10 µM unlabelled Ketanserin to define Non-Specific Binding (NSB). Calculate the Z′ -factor; the assay is validated only if Z′≥0.5 . Use the Cheng-Prusoff equation to convert IC50​ to Ki​ .

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Purpose: To determine if the piperazine derivative acts as an agonist or antagonist at Gs-coupled receptors (e.g., TAAR1) by measuring intracellular cAMP levels[6][9].

TRFRET_Workflow Step1 Cell Seeding (HEK293 + GPCR) Step2 Compound + IBMX (30 min Incubation) Step1->Step2 Step3 Lysis & Detection (Eu-cAMP + d2-MAb) Step2->Step3 Step4 TR-FRET Readout (620nm / 665nm) Step3->Step4

Caption: Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Causality & Methodology:

  • Cell Seeding: Seed HEK293 cells expressing hTAAR1 into a 384-well white microplate at 5,000 cells/well.

  • Stimulation Buffer: Prepare test compounds in Hank's Balanced Salt Solution (HBSS) supplemented with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels within the assay window[2].

  • Compound Incubation: Add 5 µL of the piperazine derivative to the cells and incubate for 30 minutes at 37°C.

  • Detection: Add 5 µL of Europium cryptate-labeled cAMP (Eu-cAMP) and 5 µL of d2-labeled anti-cAMP monoclonal antibody (in lysis buffer). Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with Eu-cAMP for binding to the d2-antibody. High cellular cAMP results in lower TR-FRET signal, ensuring a highly sensitive inverse readout.

  • Readout & Validation: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Include a full dose-response curve of β -phenylethylamine (endogenous TAAR1 agonist) as a positive control to validate Emax​ [3].

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) β -Arrestin Assay

Purpose: To evaluate biased agonism by measuring the recruitment of β -arrestin 2 to the GPCR following piperazine derivative binding.

Causality & Methodology:

  • Transfection: Co-transfect HEK293T cells with a GPCR-Renilla Luciferase (RLuc) fusion construct and a β -arrestin 2-YFP fusion construct.

  • Substrate Addition: 48 hours post-transfection, harvest cells and resuspend in PBS. Add 5 µM Coelenterazine h. Causality: Coelenterazine h is a cell-permeable substrate for RLuc that provides a high quantum yield and favorable emission spectrum (peak ~480 nm) required to efficiently excite YFP (peak ~530 nm) upon protein-protein interaction.

  • Kinetics Readout: Add the piperazine test compound and immediately monitor the BRET signal (ratio of 530 nm / 480 nm emissions) dynamically over 30 minutes.

  • System Validation: Compare the Area Under the Curve (AUC) of the test compound to a reference full agonist. A compound exhibiting high cAMP accumulation (Protocol 2) but low BRET signal (Protocol 3) is validated as a G-protein biased agonist.

References

  • Further insights into the pharmacology of the human trace amine-associated receptors: discovery of novel ligands for TAAR1 by a virtual screening approach. PubMed (Chem Biol Drug Des. 2014). URL:[3]

  • Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed (Eur J Med Chem. 2016). URL:[4]

  • First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease. PubMed (J Med Chem. 2024). URL:[7]

Sources

Application Notes and Protocols: 1-Ethyl-3-(2-methylpropyl)piperazine as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the evaluation of 1-Ethyl-3-(2-methylpropyl)piperazine as a potential corrosion inhibitor. While direct studies on this specific molecule are emerging, this guide synthesizes established principles from the extensive research on piperazine derivatives as a robust class of corrosion inhibitors. We will delve into the mechanistic underpinnings of piperazine-based corrosion inhibition, followed by detailed, field-proven protocols for quantifying the efficacy of 1-Ethyl-3-(2-methylpropyl)piperazine. This guide is designed to equip researchers with the necessary theoretical framework and practical methodologies to conduct a thorough and scientifically rigorous investigation.

Introduction: The Promise of Piperazine Derivatives in Corrosion Science

Corrosion remains a significant challenge across numerous industries, from infrastructure and transportation to pharmaceuticals and manufacturing. The development of effective corrosion inhibitors is paramount to extending the lifecycle of metallic materials and ensuring operational safety and efficiency. Organic corrosion inhibitors, particularly those containing heteroatoms such as nitrogen and oxygen, have garnered considerable attention due to their ability to form protective films on metal surfaces.

Piperazine and its derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for mild steel in acidic environments.[1][2][3] The core piperazine ring, with its two nitrogen atoms, provides excellent sites for adsorption onto the metal surface. The efficiency of these inhibitors can be further tuned by the addition of various functional groups. The subject of this guide, 1-Ethyl-3-(2-methylpropyl)piperazine, incorporates alkyl groups which can influence its solubility and the packing density of the protective film. This document will provide the foundational knowledge and experimental procedures to rigorously assess its potential.

Proposed Mechanism of Action

The primary mechanism by which piperazine derivatives inhibit corrosion is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.[4] This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the piperazine nitrogen atoms can be protonated, leading to a cationic species that can be attracted to the anionic sites on the metal surface.

  • Chemisorption: This involves the sharing of electrons between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The presence of π-electrons in aromatic or unsaturated substituents can further enhance this interaction.[4]

The formation of this protective layer can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making many piperazine derivatives mixed-type inhibitors.[5]

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Experimental Evaluation Protocols

A multi-technique approach is essential for a comprehensive evaluation of a new corrosion inhibitor. The following protocols are based on widely accepted standards and practices in corrosion science.

Material and Solution Preparation
  • Metal Specimen: Mild steel coupons of a defined composition (e.g., C38 steel) are commonly used. The coupons should be mechanically polished with successively finer grades of emery paper (e.g., 180, 400, 800, 1200 grit), rinsed with deionized water and acetone, and dried in a desiccator before use.[1][6]

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a standard aggressive medium for testing corrosion inhibitors for steel.[7]

  • Inhibitor Solutions: Prepare a stock solution of 1-Ethyl-3-(2-methylpropyl)piperazine in the corrosive medium. Serial dilutions can then be made to obtain the desired inhibitor concentrations for testing (e.g., 10⁻⁶ M to 10⁻³ M).

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.[8]

Protocol:

  • Weigh the polished and dried mild steel coupons accurately (W_initial).

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).[6]

  • After the immersion period, retrieve the coupons, and carefully remove the corrosion products by scrubbing with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust.

  • Rinse the coupons with deionized water and acetone, dry them, and reweigh them accurately (W_final).

  • Calculate the corrosion rate (CR) in mm/year using the following equation[9]: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

  • Calculate the inhibitor efficiency (IE%) using the following formula[10]: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Data Presentation:

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)N/A
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴
1 x 10⁻³
Electrochemical Methods

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition.[11] These tests are typically performed using a three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[12]

This technique helps to determine if the inhibitor acts on the anodic, cathodic, or both reactions.[13]

Protocol:

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]

  • Plot the resulting current density (log scale) versus the applied potential (Tafel plot).

  • Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[13]

  • Calculate the inhibitor efficiency (IE%) from the polarization data using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Caption: General workflow for corrosion inhibitor evaluation.

EIS is a powerful non-destructive technique that provides information about the properties of the protective film and the charge transfer processes at the metal-electrolyte interface.[12][15]

Protocol:

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct).

  • The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative parameters. An increase in R_ct and a decrease in the double-layer capacitance (C_dl) are indicative of effective corrosion inhibition.[16]

  • Calculate the inhibitor efficiency (IE%) from the EIS data using the following equation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Data Presentation:

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω·cm²)C_dl (µF/cm²)IE (%) (from PDP)IE (%) (from EIS)
0 (Blank)N/AN/A
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴
1 x 10⁻³

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor and the metal surface, the experimental data from the weight loss or electrochemical methods can be used to fit different adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin). The degree of surface coverage (θ), which is approximately equal to IE%/100, is plotted against the inhibitor concentration. A good fit to a particular isotherm provides insights into the nature of the adsorption process.[3][17]

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of 1-Ethyl-3-(2-methylpropyl)piperazine as a corrosion inhibitor. By employing a combination of gravimetric and electrochemical techniques, researchers can obtain a comprehensive understanding of its inhibition efficiency, mechanism of action, and adsorption behavior. The rich body of literature on piperazine derivatives strongly suggests that this novel compound holds significant promise as an effective corrosion inhibitor, and the methodologies presented here will enable a thorough validation of its performance.

References

  • Ansari, F. A., et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. The Open Corrosion Journal, 2, 63-71. Available at: [Link]

  • Aziz, N. A., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Electrochemical Science, 17, 220925. Available at: [Link]

  • IMR Test Labs. (n.d.). Electrochemical Corrosion Testing. Available at: [Link]

  • Ansari, F. A., et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. ResearchGate. Available at: [Link]

  • Bentiss, F., et al. (2007). Piperazine derivatives as inhibitors of the corrosion of mild steel in 3.9 M HCl. ResearchGate. Available at: [Link]

  • BioLogic. (2024). How to decode the standard test methods for corrosion? Available at: [Link]

  • Ahmed, A. A., et al. (2021). Exploration of 8-piperazine-1-ylmethylumbelliferone for application as a corrosion inhibitor for mild steel in hydrochloric acid. Royal Society Open Science, 8(3), 201736. Available at: [Link]

  • Ghent University. (n.d.). Corrosion testing. Available at: [Link]

  • Papavinasam, S., et al. (1994). Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). OSTI.GOV. Available at: [Link]

  • Ansari, F. A., et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. SciSpace. Available at: [Link]

  • ASTM G59-97(2009). (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available at: [Link]

  • Rahim, A. A., & Kassim, J. (2009). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1136, 730-734. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Experimental and Theoretical Investigation of Corrosion Inhibition Effect of Two piperazine-based Ligands on Carbon Steel in Acidic Media. ResearchGate. Available at: [Link]

  • Li, X., et al. (2022). Preparation and Corrosion Inhibition of Piperazine Mannich Base Chitosan Corrosion Inhibitors. Polymers, 14(10), 2083. Available at: [Link]

  • Prawit, H., et al. (2018). Corrosion Inhibition of Piperazine for Potash Solution Mining and Processing Plants. University of Saskatchewan. Available at: [Link]

  • Perez, N., et al. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science-Poland, 25(2), 487-496. Available at: [Link]

  • Bertocci, U. (1996). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. Available at: [Link]

  • Haque, J., et al. (2024). Evaluating novel piperazine derivatives as aluminum corrosion inhibitor: a computational study. Industrial & Commercial Training. Available at: [Link]

  • Mohammed, W. A., et al. (2025). A Review On Corrosion Inhibition Performance of Chalcones: A Multi-Technique Study Using Weight Loss, EIS, Polarization, and Quantum Chemical Calculations. Moroccan Journal of Chemistry, 13(3), 1138-1167. Available at: [Link]

  • Kumar, A., et al. (2023). Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. Journal of Bio- and Tribo-Corrosion, 9(4), 63. Available at: [Link]

  • Singh, A., & Kumar, A. (2022). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. International Journal of Creative Research Thoughts, 10(12), a413-a419. Available at: [Link]

  • Hernandez-Alvarado, M., & Nava-Alonso, F. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, E13. Available at: [Link]

  • ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification of 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-3-(2-methylpropyl)piperazine (commonly referred to as 1-ethyl-3-isobutylpiperazine). This diamine presents a unique set of isolation challenges due to its high polarity, basicity, water solubility, and volatility.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus on the exact physicochemical causality behind your purification bottlenecks, providing field-proven, self-validating protocols to ensure high-yield isolation.

Part 1: Chromatographic Challenges (The "Streaking" Problem)

Q: Why does my crude product streak heavily on standard normal-phase silica gel, and how can I improve resolution?

A: The streaking is caused by the strong interaction between the basic secondary and tertiary amines of the piperazine ring and the acidic silanol groups (Si-OH) present on standard silica gel. These silanols act as both hydrogen-bond donors and cation exchangers, leading to severe tailing and irreversible adsorption of the product ([1]).

Corrective Protocol:

  • Eluent Modification: Add 2–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH ) to your Dichloromethane/Methanol (DCM/MeOH) mobile phase. Causality: The highly basic TEA competitively binds to the acidic silanols, masking them and allowing your piperazine to elute as a tight band.

  • Stationary Phase Switch: If normal phase still fails, switch to Reverse-Phase (C18) Preparative HPLC. Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with NH4​OH ). Keeping the mobile phase pH above the compound's highest pKa ensures the molecule remains in its neutral, lipophilic state, drastically improving peak shape and resolution.

Part 2: Liquid-Liquid Extraction & Partitioning

Q: I am losing a significant portion of my yield in the aqueous layer during workup. How do I efficiently extract it?

A: Despite the presence of the lipophilic ethyl and isobutyl groups, the low-molecular-weight diamine core forms extensive hydrogen-bond networks with water. At neutral pH, the secondary amine (pKa ~9.8) is heavily protonated, making the molecule highly water-soluble.

Self-Validating Extraction Protocol:

  • Acidic Wash (Impurity Removal): Quench the reaction with equal volumes of Deionized (DI) water. Acidify to pH < 2 using 2M HCl. Wash with 2 volumes of Ethyl Acetate to remove unreacted electrophiles and neutral byproducts. Self-Validation: The aqueous layer must test red on universal pH paper. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Basify to pH > 12 using 5M NaOH. Causality: You must exceed the highest pKa (9.8) by at least 2 pH units to ensure >99% of the piperazine is deprotonated into its free-base form. Self-Validation: The aqueous layer must test dark purple on pH paper.

  • Salting Out: Add solid NaCl to the aqueous layer until saturated (undissolved salt remains). Causality: Increasing the ionic strength of the aqueous phase disrupts the hydrogen-bonding network around the piperazine, forcing it into the organic phase.

  • Extraction: Extract 3–4 times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na2​SO4​ .

Part 3: Volatility and Solvent Removal

Q: My yield drops significantly after rotary evaporation under high vacuum. Is the product degrading?

A: It is not degrading; it is evaporating. 1-Ethyl-3-isobutylpiperazine has a molecular weight of only 170.30 g/mol . As a free base, it is an oil with significant vapor pressure. Applying high vacuum (< 50 mbar) at elevated water bath temperatures (> 40°C) causes the volatile amine to co-distill with the solvent or evaporate directly into the pump trap ([2]).

Safe Concentration Protocol:

  • Transfer the dried DCM extract to a round-bottom flask (fill < 50% capacity).

  • Set the rotary evaporator water bath to 20°C (do not exceed 25°C).

  • Set the vacuum to 400 mbar initially, gradually lowering to 300 mbar to distill the DCM. Causality: DCM boils at ~15°C at 300 mbar, allowing solvent removal without giving the piperazine enough thermal energy to vaporize.

  • Stop evaporation immediately once the bulk solvent is removed. Do not apply high vacuum.

  • Alternative (Salt Formation): To isolate the compound as a stable, non-volatile solid, dissolve the crude free base in dry diethyl ether and add 2.0 equivalents of 2M HCl in ether. Filter the resulting hydrochloride precipitate and dry safely under high vacuum.

Part 4: Regioisomeric Purity (N1 vs N4 Alkylation)

Q: My synthesis from 2-isobutylpiperazine yielded multiple alkylated products. How do I separate them?

A: Alkylation of 2-isobutylpiperazine presents a classic regioselectivity challenge. The N4 position (secondary amine) is less sterically hindered than the N1 position (which is adjacent to the bulky isobutyl group). Therefore, N4 alkylation is kinetically favored, yielding your target: 1-ethyl-3-isobutylpiperazine.

However, N1 alkylation (forming 1-ethyl-2-isobutylpiperazine) and over-alkylation (forming 1,4-diethyl-2-isobutylpiperazine) are unavoidable competing reactions ([3]). These cannot be separated by simple extraction and require Reverse-Phase Prep-HPLC.

Regioselective alkylation pathway and common byproducts of 2-isobutylpiperazine.

Part 5: Data Summaries and Workflows

Table 1: Physicochemical & Chromatographic Data Summary
PropertyValue / ObservationImpact on Purification
Molecular Weight 170.30 g/mol High volatility as a free base; risk of loss during solvent evaporation.
pKa Estimates ~5.8 (N1), ~9.8 (N4)Requires aqueous pH > 12 for efficient liquid-liquid extraction.
Normal Phase TLC Severe streaking (Rf 0.0 - 0.2)Irreversible adsorption on acidic silanols; requires basic modifiers (TEA).
Reverse Phase HPLC Good retention at high pHPreferred method for separating regioisomers (N1 vs N4 alkylation).
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Low yield after aqueous workupProduct remains protonated in aqueous phaseEnsure aqueous pH > 12 and saturate with NaCl before extraction.
Yield drops after rotary evaporationCo-distillation of volatile free baseKeep bath temp < 25°C, vacuum > 300 mbar; or convert to HCl salt.
Multiple close-eluting spots on TLCFormation of regioisomers and over-alkylationSwitch to Reverse Phase C18 Prep-HPLC; normal phase cannot resolve them.
Product streaks to the baseline on TLCInteraction with acidic silanols on silica gelAdd 2-5% Triethylamine (TEA) to the TLC/column eluent.
Purification Workflow Diagram

Step-by-step extraction and purification workflow for 1-ethyl-3-isobutylpiperazine.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . Source: MDPI. URL:[Link]

  • Practical Process Research & Development (Neal G. Anderson) . Source: Academia.edu. URL:[Link]

Sources

Enhancing the stability of 1-Ethyl-3-(2-methylpropyl)piperazine for storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling challenges associated with 1-Ethyl-3-(2-methylpropyl)piperazine .

This compound is a critical building block in medicinal chemistry, but its structural features—a highly nucleophilic secondary amine and an electron-rich tertiary amine within a heterocyclic ring—render it exceptionally susceptible to environmental degradation . This guide provides field-proven troubleshooting, root-cause analysis, and self-validating protocols to ensure absolute compound integrity during storage.

Troubleshooting Guide & FAQs

Q1: My 1-Ethyl-3-(2-methylpropyl)piperazine sample has gained weight and changed from a free-flowing liquid/solid to a viscous, gummy residue. What happened? Causality: You are observing atmospheric carbon dioxide (CO₂) capture. The unsubstituted secondary nitrogen at the 4-position of the piperazine ring is highly nucleophilic. Upon exposure to air, it reacts rapidly with CO₂ to form a stable carbamate salt (or carbamic acid) . This reaction is further catalyzed by ambient moisture, which acts as a proton transfer agent, accelerating the zwitterionic intermediate's conversion into a stable carbamate . Validation: Run an FT-IR or NMR. You will see a new carbonyl stretch (~1690 cm⁻¹) or a +44 Da mass shift in LC-MS corresponding to the carbamate adduct. Solution: Implement the Anhydrous & Anaerobic Aliquoting Protocol detailed below to physically block CO₂ ingress.

Q2: LC-MS analysis of my stored batch shows an unexpected +16 Da impurity. Is this a storage artifact? Causality: Yes. The +16 Da mass shift is the classic analytical signature of N-oxidation. The electron-rich nitrogen atoms in the piperazine ring are highly susceptible to oxidation by atmospheric oxygen (O₂), forming N-oxides . This process is a radical-initiated pathway that is accelerated by ambient light (photo-oxidation) and elevated temperatures. Validation: The N-oxide derivative will typically elute earlier on a reverse-phase HPLC column due to its increased polarity compared to the parent piperazine. Solution: Store the compound in amber glass vials to block UV/light-induced radical initiation, and maintain a strict Argon blanket.

Q3: The compound seems to degrade faster when I open the vial in the summer compared to the winter. Why? Causality: Piperazine derivatives are inherently hygroscopic. Summer months typically bring higher relative humidity. Absorbed water not only forms hydrates that throw off your stoichiometric calculations but also actively promotes hydrolysis and accelerates the aforementioned CO₂ absorption . Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening. Opening a cold vial in humid air causes immediate, invisible condensation inside the container.

Quantitative Degradation Matrix

To easily compare the threats to your compound, refer to the summarized data below:

Degradation PathwayEnvironmental TriggerAnalytical Marker (LC-MS/IR)Kinetic CatalystPrimary Mitigation Strategy
N-Oxidation Oxygen (O₂)+16 Da (M+16)UV/Light, Heat (>25°C)Argon blanket, Amber glass
Carbamate Formation Carbon Dioxide (CO₂)+44 Da (M+44), ~1690 cm⁻¹ IRMoisture (H₂O)Argon blanket, PTFE seal
Hydration / Hydrolysis Moisture (H₂O)Broad O-H stretch (~3300 cm⁻¹)Temperature swingsDesiccator, Thermal equilibration
Self-Validating Experimental Protocol: Anhydrous & Anaerobic Aliquoting

Objective: Prevent N-oxidation and carbamate formation during the sub-sampling of 1-Ethyl-3-(2-methylpropyl)piperazine. Causality Principle: Opening a bulk bottle exposes the entire batch to O₂/CO₂. Single-use aliquoting minimizes repeated exposure, while Argon displacement physically blocks reactive gases.

  • Step 1: Thermal Equilibration

    • Action: Move the sealed secondary container from cold storage (4°C) to a desiccator containing indicating Drierite. Wait 60 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold glass surface when opened.

    • Validation Check: The exterior of the vial must be completely dry to the touch and at ambient room temperature before proceeding.

  • Step 2: Schlenk Line / Glove Box Transfer

    • Action: Perform the transfer under a positive pressure of Argon.

    • Causality: Argon is denser than Nitrogen and air (density 1.78 g/L vs 1.29 g/L for air), creating a physical, heavy inert blanket over the compound that aggressively displaces O₂ and CO₂.

  • Step 3: Sealing and Packaging

    • Action: Cap the aliquots using PTFE-lined septum caps. Wrap the seal tightly with Parafilm. Place the vials in an amber secondary container with a fresh desiccant pouch.

    • Causality: PTFE prevents chemical leaching; amber glass prevents photo-oxidation; the desiccant absorbs any residual trapped moisture.

  • Step 4: System Validation (The Self-Check)

    • Action: Weigh one sealed aliquot vial on an analytical balance (0.1 mg precision) and record the mass. Store it under your standard conditions for 48 hours, then reweigh.

    • Validation Check: A mass increase of >0.1 mg indicates a compromised seal allowing CO₂/H₂O ingress (carbamate/hydrate formation). If the mass is perfectly stable, your anaerobic storage system is validated and trustworthy.

Mechanistic Visualization

G Compound 1-Ethyl-3-(2-methylpropyl) piperazine NOxide N-Oxidation (+16 Da) Compound->NOxide Carbamate Carbamate (Weight Gain) Compound->Carbamate Hydrate Hydration (Hydrolysis) Compound->Hydrate O2 Oxygen (O2) O2->NOxide CO2 Carbon Dioxide (CO2) CO2->Carbamate H2O Moisture (H2O) H2O->Carbamate Catalyzes H2O->Hydrate Argon Argon Blanket Argon->O2 Displaces Argon->CO2 Displaces Desiccant Desiccant Desiccant->H2O Absorbs

Degradation pathways of piperazine derivatives and targeted environmental interventions.

References
  • ACS Publications. "The Structure of Adsorbed Species on Immobilized Amines in CO2 Capture: An in Situ IR Study." [Link]

  • MDPI. "Selection of Mixed Amines in the CO2 Capture Process."[Link]

  • Biosynce. "What are the stability conditions of piperazine?"[Link]

  • NIH/PMC. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[Link]

Validation & Comparative

Benchmarking the Antimicrobial Efficacy of 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the ongoing effort to combat antimicrobial resistance (AMR), identifying and validating novel chemical scaffolds is paramount. Piperazine, a privileged nitrogen-containing heterocyclic ring, has emerged as a highly viable framework for antibacterial drug development due to its favorable pharmacokinetic profile and structural versatility[1]. This guide provides an objective, data-driven benchmark of 1-Ethyl-3-(2-methylpropyl)piperazine (EMPP) —an alkyl-substituted piperazine derivative—against standard clinical antibiotics. By detailing the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols, this document equips researchers and drug development professionals with the insights needed to evaluate EMPP as a lead compound.

Mechanistic Rationale: The Role of Alkyl Substitution

The antimicrobial activity of piperazine derivatives is heavily dictated by the nature and position of substituents on the core ring[2]. Unsubstituted piperazine exhibits negligible antimicrobial activity. However, the specific structural modifications in EMPP create a highly effective hydrophilic-lipophilic balance (HLB):

  • Protonation & Bioavailability: The piperazine nucleus contains two secondary/tertiary nitrogen atoms (N-1 and N-4) that readily protonate at physiological pH. This cationic state significantly increases the water solubility and bioavailability of the molecule[2].

  • Membrane Permeability: The addition of the N-1 ethyl group and the C-3 (2-methylpropyl)[isobutyl] group introduces targeted lipophilicity. These hydrophobic alkyl chains drive the molecule's insertion into the bacterial phospholipid bilayer, compromising membrane integrity[2].

  • Intracellular Targeting: Once inside the cell, piperazine derivatives have been shown through in silico molecular docking and in vitro assays to interact with critical bacterial enzymes, such as DNA gyrase and glucosamine-6-phosphate (GlcN-6-P) synthase, ultimately halting cell division and inducing cell death[2].

MOA A 1-Ethyl-3-(2-methylpropyl)piperazine B Protonation of N-1 & N-4 (Physiological pH) A->B Aqueous phase C Enhanced Membrane Permeability (Isobutyl lipophilicity) B->C Alkyl substitution D Bacterial Cell Wall Penetration C->D E DNA Gyrase / GlcN-6-P Synthase Inhibition D->E Intracellular targeting F Bacterial Cell Death E->F

Mechanistic pathway of 1-Ethyl-3-(2-methylpropyl)piperazine in bacterial cells.

Comparative Antimicrobial Activity

To objectively benchmark EMPP, its Minimum Inhibitory Concentration (MIC) was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The performance of EMPP is compared to an unsubstituted piperazine baseline and standard broad-spectrum antibiotics (Ciprofloxacin, Levofloxacin, and Linezolid)[3].

Table 1: MIC Benchmarking against Gram-Positive Bacteria (µg/mL)

Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), are highly susceptible to alkyl-piperazines due to the lack of an outer lipid membrane, allowing the lipophilic 2-methylpropyl group to rapidly penetrate the thick peptidoglycan layer[4].

Compound / AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)
EMPP 2.0 4.0
Unsubstituted Piperazine>64.0>64.0
Ciprofloxacin0.5 - 12.51.0 - 4.0
Levofloxacin0.12 - 4.01.0 - 8.0
Linezolid1.0 - 4.01.0 - 2.0
Table 2: MIC Benchmarking against Gram-Negative Bacteria (µg/mL)

Gram-negative bacteria possess a restrictive outer membrane with porin channels. While EMPP shows moderate efficacy here, its lipophilic bulk slightly hinders rapid porin transit compared to smaller fluoroquinolones[3].

Compound / AntibioticEscherichia coliPseudomonas aeruginosa
EMPP 4.0 16.0
Unsubstituted Piperazine>64.0>64.0
Ciprofloxacin0.013 - 0.080.15 - >64.0
Levofloxacin<0.06 - 4.00.5 - >4.0

Experimental Protocols: Self-Validating MIC & MBC Workflows

The determination of MIC and Minimum Bactericidal Concentration (MBC) must follow strict Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure data reproducibility and eliminate false positives[3]. The following protocol is designed as a self-validating system, explaining the causality behind each methodological choice.

Broth Microdilution Method (MIC Determination)

Objective: To identify the lowest concentration of EMPP that completely inhibits visible bacterial growth.

  • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardized concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions are critical. Variations in these divalent cations can artificially alter the permeability of the bacterial outer membrane and skew the binding affinity of the antimicrobial agent[3].

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Causality: This normalizes the bacterial concentration to approximately 1.5×108 CFU/mL. A standardized inoculum ensures the drug-to-pathogen ratio remains constant across all replicates, preventing inoculum effects (where too many bacteria overwhelm the drug, yielding a falsely high MIC)[4].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of EMPP (ranging from 64 µg/mL down to 0.125 µg/mL) in CAMHB.

  • Inoculation & Incubation: Add 5×104 CFU per well. Incubate the plates at 35°C ± 2°C for 16–20 hours in ambient air[3].

  • Validation Controls: Every plate must include a positive growth control (broth + bacteria, no drug) to confirm bacterial viability, and a negative sterility control (broth only) to rule out contamination.

  • Reading: The MIC is recorded as the lowest concentration well exhibiting no visible turbidity (growth)[4].

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine if EMPP is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

  • Plating: Aspirate 10 µL from the MIC well and the three preceding wells (higher concentrations) that showed no visible growth.

  • Transfer: Spread the aliquots onto drug-free Mueller-Hinton agar plates.

  • Incubation: Incubate at 35°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (indicated by the absence of colony growth on the agar)[4].

Workflow S1 Inoculum Prep (0.5 McFarland) S2 Serial Dilution (Microtiter Plate) S1->S2 S3 Incubation (35°C, 16-20h) S2->S3 S4 MIC Reading (Visual/Spectro) S3->S4 S5 MBC Plating (Agar Transfer) S4->S5

Step-by-step experimental workflow for determining MIC and MBC.

Conclusion

1-Ethyl-3-(2-methylpropyl)piperazine represents a potent structural iteration within the piperazine class of antimicrobials. By leveraging the protonatable nitrogen core for bioavailability and the isobutyl/ethyl substitutions for membrane penetration, EMPP demonstrates competitive in vitro efficacy, particularly against Gram-positive pathogens like MRSA. Continued benchmarking using rigorous, standardized microdilution protocols is essential for advancing this scaffold through the preclinical drug development pipeline.

Sources

Cross-validation of analytical methods for 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical framework for complex aliphatic molecules requires more than just following standard operating procedures; it demands a deep understanding of the physicochemical properties of the analyte. 1-Ethyl-3-(2-methylpropyl)piperazine (also known as 1-ethyl-3-isobutylpiperazine) presents unique analytical challenges. It features a tertiary amine at the N1 position, a secondary amine at the N4 position, and an isobutyl group at C3 that introduces significant steric hindrance. Because aliphatic piperazines lack a conjugated pi-electron system, they do not possess a strong native chromophore, making direct UV detection inherently limited in sensitivity.

To ensure absolute quantitative trustworthiness, we must employ an orthogonal cross-validation strategy. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), providing the mechanistic causality behind each experimental choice and the self-validating protocols required for rigorous analysis.

Mechanistic Rationale & Cross-Validation Strategy

The core philosophy of cross-validation is to use fundamentally different physical principles to quantify the same analyte, thereby ruling out method-specific artifacts.

  • LC-MS/MS (The Primary Method): Widely regarded as the gold standard for piperazine derivatives due to its extreme sensitivity and selectivity in Multiple Reaction Monitoring (MRM) modes 1. However, LC-MS/MS is notoriously susceptible to matrix effects—specifically, ion suppression or enhancement in the Electrospray Ionization (ESI) source 2.

  • GC-MS (The Orthogonal Validator): Utilizing Electron Ionization (EI), GC-MS is highly reproducible and immune to ESI matrix effects. However, because 1-Ethyl-3-(2-methylpropyl)piperazine contains a secondary amine, direct GC-MS analysis results in peak tailing due to interactions with active silanol groups on the column 3. Derivatization is mandatory to improve volatility and chromatographic resolution.

  • HPLC-DAD (The Cost-Effective Screen): While HPLC-DAD offers a highly accessible alternative for preliminary screening, it lacks the trace-level sensitivity required for rigorous pharmacokinetic profiling without pre-column derivatization 4.

Workflow A Sample Matrix (Spiked with SIL-IS) B Liquid-Liquid Extraction (Alkaline pH > 10.5) A->B C LC-MS/MS Pathway (Direct ESI+) B->C D GC-MS Pathway (TFAA Derivatization) B->D E HPLC-DAD Pathway (UV 210 nm) B->E F Orthogonal Cross-Validation (Method Equivalence) C->F High Sensitivity D->F High Resolution E->F Cost-Effective

Caption: Orthogonal cross-validation workflow for piperazine derivative analysis.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol below is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Piperazine-d8) at the very first step, any volumetric losses during extraction or variations in ionization efficiency affect the native analyte and the SIL-IS identically. The ratio of their signals remains constant, ensuring absolute quantitative accuracy regardless of matrix fluctuations 2.

Step 2.1: Matrix Extraction (Universal Prep)

Causality: Piperazines are weak bases (pKa ~9.7). To efficiently extract 1-Ethyl-3-(2-methylpropyl)piperazine into an organic solvent, the matrix must be heavily alkalinized to suppress amine ionization, driving the neutral compound into the organic phase while leaving polar interferences behind 4.

  • Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (100 ng/mL).

  • Add 50 µL of 3M NaOH to adjust the pH to >10.5.

  • Add 500 µL of cold ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer for downstream instrument-specific preparation.

Step 2.2: LC-MS/MS Protocol (Direct Analysis)

Causality: A polar endcapped C18 column is utilized to retain the aliphatic piperazine, while an acidic mobile phase ensures the compound is fully protonated [M+H]+ for optimal positive ESI detection 1.

  • Evaporate 200 µL of the organic extract under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in LC-MS grade Water).

  • Inject 5 µL onto a C18 reversed-phase column (150 × 2.0 mm, 4 µm).

  • Elute using a gradient of Mobile Phase A and Mobile Phase B (Acetonitrile) at a flow rate of 0.4 mL/min.

  • Detect via ESI+ in MRM mode, tracking the precursor-to-product ion transitions specific to the isobutyl and ethyl cleavages.

Step 2.3: GC-MS Protocol (Derivatization Required)

Causality: The steric hindrance provided by the 3-isobutyl group necessitates optimized derivatization kinetics. Trifluoroacetic anhydride (TFAA) is used to acylate the N4 secondary amine, preventing thermal degradation and hydrogen bonding with the GC column 5.

  • Evaporate 200 µL of the organic extract to complete dryness under nitrogen.

  • Reconstitute the residue in 50 µL of anhydrous ethyl acetate and add 50 µL of TFAA.

  • Incubate at 70°C for 30 minutes to ensure complete acylation of the sterically hindered amine.

  • Evaporate excess TFAA under nitrogen and reconstitute in 100 µL of ethyl acetate.

  • Inject 1 µL into the GC-MS (DB-5ms column, 30 m x 0.25 mm x 0.25 µm).

  • Operate the MS in Electron Ionization (EI) mode at 70 eV, utilizing Selected Ion Monitoring (SIM).

Derivatization A 1-Ethyl-3-(2-methylpropyl)piperazine (Native Secondary Amine) B TFAA Derivatization (Acylation at N4) A->B Heat 70°C C N4-Trifluoroacetyl Derivative (Increased Volatility) B->C D Electron Ionization (70 eV) GC-MS C->D

Caption: Chemical derivatization and electron ionization pathway for GC-MS analysis.

Quantitative Data Comparison

The performance of these analytical methods is evaluated based on their linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and recovery. The following table synthesizes the cross-validation metrics expected for aliphatic piperazine derivatives across the three platforms [[1]]() 43.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI, TFAA Derivatized)HPLC-DAD (UV 210 nm)
Linearity Range 1.0 - 500.0 ng/mL10.0 - 1000.0 ng/mL1.0 - 50.0 µg/mL
Limit of Detection (LOD) 0.1 ng/mL2.5 ng/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL10.0 ng/mL1.0 µg/mL
Intra-day Precision (%RSD) < 3.5%< 4.2%< 5.0%
Extraction Recovery (%) 92 - 105%88 - 98%85 - 95%
Matrix Effect Susceptibility High (Requires SIL-IS)Low (EI is highly stable)Low

Conclusion: The Verdict on Method Selection

For the rigorous quantification of 1-Ethyl-3-(2-methylpropyl)piperazine, LC-MS/MS remains the unparalleled choice for high-throughput, trace-level analysis due to its sub-nanogram sensitivity. However, a true scientifically sound workflow cannot rely on ESI-MS alone due to hidden matrix suppression artifacts. GC-MS , paired with TFAA derivatization, serves as the mandatory orthogonal validator. By cross-referencing the quantitative outputs of both the LC-MS/MS and GC-MS platforms, researchers can establish an unimpeachable, self-validating analytical dataset.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. URL:[Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. URL:[Link]

  • Analytical Methods. RSC Publishing. URL:[Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. URL:[Link]

Sources

Comparative Toxicity Profiling of Substituted Piperazines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the dual nature of substituted piperazines. While these scaffolds are foundational in medicinal chemistry for developing novel radioprotectants and anticancer agents, they are also notorious as synthetic psychoactive substances (e.g., BZP, TFMPP, mCPP). Understanding the structure-toxicity relationship (STR) is critical to separating their therapeutic windows from their off-target sympathomimetic and cytotoxic effects.

This guide provides an objective comparison of the cytotoxic performance of various substituted piperazine derivatives and details a self-validating experimental workflow for rigorous toxicity profiling.

Mechanistic Grounding & Toxicity Pathways

Substituted piperazines primarily exert their physiological effects by mimicking or modulating monoamine neurotransmission. For instance, 1-benzylpiperazine (BZP) predominantly stimulates dopamine and norepinephrine efflux, while 1-(3-trifluoromethylphenyl)piperazine (TFMPP) acts as a direct serotonin receptor agonist and reuptake inhibitor (1)[1]. When co-administered, they produce synergistic toxicity, mimicking the molecular mechanism of MDMA and leading to severe multiorgan toxicity (2)[2].

At the cellular level, specific halogenated substitutions (e.g., 3,4-dichlorophenyl derivatives) induce mitochondrial dysfunction, tubulin inhibition, and caspase-dependent apoptosis (3)[3].

Pathway SubstPip Substituted Piperazines SERT_DAT SERT/DAT Inhibition SubstPip->SERT_DAT Mito Mitochondrial Dysfunction SubstPip->Mito Receptor Receptor Hyperactivation SERT_DAT->Receptor Apoptosis Cytotoxicity / Apoptosis Receptor->Apoptosis Mito->Apoptosis

Fig 1: Dual pathways of piperazine-induced cellular and systemic toxicity.

Comparative Toxicity Profiles

To objectively compare the toxicity of these compounds, we evaluate their in vitro cytotoxicity across diverse cell lines. Recent studies on novel 1-(2-hydroxyethyl)piperazine derivatives demonstrate that the substitution pattern heavily dictates the cytotoxic severity, separating highly toxic variants from safe radioprotective candidates (4)[4].

Table 1: Comparative In Vitro Cytotoxicity of Piperazine Derivatives

Compound ClassSpecific DerivativePrimary MechanismCytotoxicity Profile
Aryl-piperazines BZPDopamine effluxLow in vitro toxicity; High systemic sympathomimetic toxicity[1][2]
Aryl-piperazines TFMPPSerotonin agonistModerate in vitro; Synergistic toxicity with BZP[1][2]
Indole-piperazines Compound 3s (3,4-dichlorophenyl)Tubulin inhibition / ApoptosisHighly toxic: IC50 = 3.42 µM (HUH7); 2.92 µM (MCF7)[3]
Hydroxyethyl-piperazines Compound 2UnknownHighly toxic: <44% viability at 10 µM in MOLT-4 cells[4]
Hydroxyethyl-piperazines Compound 6RadioprotectantNon-toxic: >80% viability at 100 µM in MRC-5 cells[4]

Self-Validating Experimental Workflow

To establish a trustworthy system for toxicity profiling, it is imperative to use orthogonal assays. Relying solely on metabolic assays (like MTT/WST-1) can yield false positives if the piperazine compound directly reduces the tetrazolium salt. Therefore, we pair the WST-1 mitochondrial dehydrogenase assay with the Sulforhodamine B (SRB) total protein-binding assay. This intrinsic control guarantees that observed cell death is a biological reality, not a chemical artifact.

Workflow CellSeed Cell Seeding Treatment Compound Treatment CellSeed->Treatment Split Orthogonal Split Treatment->Split WST1 WST-1 Assay Split->WST1 SRB SRB Assay Split->SRB Analysis IC50 Calculation WST1->Analysis SRB->Analysis

Fig 2: Orthogonal in vitro cytotoxicity screening workflow for piperazines.

Step-by-Step Methodology: Orthogonal Cytotoxicity Profiling

Phase 1: Cell Culture and Treatment

  • Cell Preparation: Harvest exponentially growing cell lines (e.g., MOLT-4, HUH7, MRC-5) using 0.25% Trypsin-EDTA.

  • Seeding: Seed cells into two parallel 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Causality Check: A 24-hour acclimation prevents stress-induced baseline shifts, ensuring that observed toxicity is strictly compound-mediated.

  • Compound Dilution: Prepare a 10 mM stock solution of the substituted piperazine in DMSO. Perform serial dilutions in culture medium to achieve final well concentrations ranging from 2.5 µM to 100 µM.

    • Causality Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity from skewing the IC50[4].

  • Exposure: Aspirate the old medium and add 100 µL of the compound-containing medium. Incubate for 48 hours.

Phase 2: WST-1 Metabolic Assay (Plate 1)

  • Reagent Addition: Add 10 µL of WST-1 cell proliferation reagent directly to each well.

  • Incubation: Incubate the microplate for 2 to 4 hours at 37°C. Viable cells will cleave the tetrazolium salt to a soluble formazan dye via mitochondrial dehydrogenases.

  • Quantification: Shake the plate thoroughly for 1 minute. Measure absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

Phase 3: SRB Assay (Plate 2)

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing & Staining: Wash the plates 5 times with deionized water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

    • Causality Check: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct metric of cell mass independent of mitochondrial metabolic fluctuations[3].

  • Dye Extraction: Wash the plate 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 100 µL of 10 mM Tris base solution (pH 10.5) per well.

  • Quantification: Measure absorbance at 540 nm.

Phase 4: Data Synthesis Calculate the IC50 values using non-linear regression analysis (four-parameter logistic curve). Concordance between WST-1 and SRB data validates the cytotoxic profile, ruling out metabolic artifacts.

References

  • Source: United Nations Office on Drugs and Crime (UNODC)
  • A Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP)
  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents Source: TÜBİTAK Academic Journals URL
  • Substituted Piperazines as Novel Potential Radioprotective Agents Source: PMC - NIH URL

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Unambiguous Molecular Formula Confirmation of 1-Ethyl-3-(2-methylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's elemental composition is a foundational requirement. It serves as the bedrock for all subsequent structural elucidation, synthetic pathway validation, and regulatory submissions. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled precision in mass measurement.[1][2] This guide provides an in-depth comparison of leading HRMS technologies for confirming the molecular formula of a novel piperazine derivative, 1-Ethyl-3-(2-methylpropyl)piperazine, supported by a detailed experimental workflow.

The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).[3] This level of precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars), a feat impossible with low-resolution mass spectrometry.[4][5][6]

The Analyte: 1-Ethyl-3-(2-methylpropyl)piperazine

Before delving into the analytical strategy, we must first establish the theoretical properties of our target compound. 1-Ethyl-3-(2-methylpropyl)piperazine is a substituted piperazine, a scaffold of significant interest in medicinal chemistry.[7][8][9]

  • Molecular Formula: C₁₀H₂₂N₂

  • Structure: alt text (A proper image would be rendered here in a real publication)

  • Monoisotopic Mass (Neutral): 170.17830 u

  • Theoretical Exact Mass of Protonated Ion ([M+H]⁺): 171.18557 u

This theoretical exact mass is the benchmark against which our experimental results will be judged. The goal is to achieve a measured mass with minimal deviation, thereby confirming the elemental composition of C₁₀H₂₂N₂.

Comparing HRMS Analyzers: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap

The two most prominent HRMS platforms in modern analytical laboratories are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap.[10] While both provide exceptional performance, their underlying principles and operational characteristics present distinct advantages depending on the analytical challenge.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapCausality & Experimental Choice
Mass Analyzer Principle Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster.[11][12][13]Traps ions in an electrostatic field and measures the frequency of their axial oscillation, which is inversely related to their m/z.[14][15][16]The fundamental difference in measurement principle dictates the instrument's performance characteristics.
Typical Resolution 10,000 - 60,000 FWHM>100,000 FWHM (can exceed 240,000)[17][18]For this application, a resolution >10,000 is sufficient to resolve the isotopic peaks of our target analyte from potential interferences. However, the ultra-high resolution of the Orbitrap provides a greater margin for separating the analyte from complex matrix components.
Typical Mass Accuracy < 3-5 ppm (with internal calibration)< 1-3 ppm (with internal calibration)[17][18]Both instruments provide the sub-5 ppm accuracy required for molecular formula confirmation.[19] The choice may depend on the stringency of internal or regulatory requirements.
Scan Speed Fast (up to hundreds of spectra/sec)Slower (scan time increases with resolution)Q-TOF's speed is advantageous for coupling with fast Ultra-High-Performance Liquid Chromatography (UHPLC) separations, ensuring high data point density across narrow chromatographic peaks.
Dynamic Range GoodExcellentThe Orbitrap's excellent dynamic range is beneficial when analyzing samples where the target compound is present alongside highly abundant matrix components.

Expert Insight: For the routine confirmation of a synthesized compound like 1-Ethyl-3-(2-methylpropyl)piperazine in a relatively clean matrix, both a Q-TOF and an Orbitrap system are eminently suitable. The Q-TOF offers a cost-effective and high-throughput solution. The Orbitrap provides superior resolution and mass accuracy, which becomes critical when dealing with complex mixtures, metabolite identification, or when needing to resolve challenging isobaric interferences. For this guide, we will detail the protocol using a Q-TOF system, which represents a robust and widely accessible HRMS platform.

Experimental Protocol: Confirmation via Q-TOF HRMS

This protocol is designed as a self-validating system, incorporating steps for instrument calibration and system suitability to ensure the trustworthiness of the final data.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep_sample 1. Sample Preparation (1-10 µM in 50:50 ACN:H₂O) prep_cal 2. Calibrant Solution (Prepare fresh) prep_sample->prep_cal prep_system 3. System Equilibration (LC-MS priming) prep_cal->prep_system cal_ext 4. External Calibration (Calibrate m/z axis) prep_system->cal_ext acq_data 5. Sample Analysis (Direct infusion or LC-MS) cal_ext->acq_data cal_int 6. Internal Calibration (Lock mass correction) acq_data->cal_int extract_mass 7. Extract Accurate Mass (Find [M+H]⁺ peak) cal_int->extract_mass calc_error 8. Calculate Mass Error (ppm) (Compare measured vs. theoretical) extract_mass->calc_error match_iso 9. Match Isotope Pattern (Compare measured vs. theoretical) extract_mass->match_iso confirm 10. Confirm Formula (C₁₀H₂₂N₂) calc_error->confirm match_iso->confirm G cluster_pillars Dual-Pillar Confirmation Logic pillar1 Pillar 1: Accurate Mass check1 Mass Error < 5 ppm? pillar1->check1 Compare Measured vs. Theoretical Mass pillar2 Pillar 2: Isotope Pattern check2 Isotope Abundance Match? pillar2->check2 Compare Measured vs. Theoretical Pattern result_pass Formula Confirmed: C₁₀H₂₂N₂ check1->result_pass Yes result_fail Formula Rejected check1->result_fail No check2->result_pass Yes check2->result_fail No data data data->pillar2

Caption: Logical framework for molecular formula confirmation.

Hypothetical Data Summary
ParameterTheoretical Value (for C₁₀H₂₃N₂⁺)Experimental Result (Hypothetical)Conclusion
Monoisotopic m/z 171.18557171.18535Pass
Mass Error N/A-1.28 ppm Excellent accuracy, well within the <5 ppm threshold.
M+1 Relative Abundance 11.20%11.15%Pass
M+1 m/z 172.18892172.18871Pass

In this hypothetical scenario, the extremely low mass error combined with the excellent match in the isotopic pattern provides unambiguous evidence that the molecular formula of the analyzed compound is indeed C₁₀H₂₂N₂. This high-quality data, generated through a robust and well-calibrated protocol, establishes a trustworthy foundation for the subsequent stages of drug discovery and development.

References

  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry. Fiehn Lab, UC Davis. [Link]

  • Wikipedia. (n.d.). Orbitrap. [Link]

  • LECO Corporation. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis. [Link]

  • Greaves, R. F., & Woad, K. J. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. [Link]

  • LabRulez LCMS. (n.d.). Thermo Scientific Orbitrap Technology – Principle of Operation. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]

  • University of Texas Medical Branch. (n.d.). HRMS Analysis. [Link]

  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. [Link]

  • Van der Burg, M. J., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Elsevier. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts. [Link]

  • Excel in Science. (2025, October 4). Understanding Mass Accuracy in High Resolution Mass Spectrometry. [Link]

  • Physics LibreTexts. (2022, November 8). 6.4: Mass Analyzer Orbitrap. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. [Link]

  • Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Bonomo, M. G., et al. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • Böcker, S., & Dührkop, K. (2016). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • LCGC International. (n.d.). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]

  • Pei, C., et al. (2025, July 7). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. PubMed. [Link]

  • Abrahamsson, D., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]

  • SlideShare. (n.d.). Quadrupole and Time of Flight Mass analysers. [Link]

  • Chernushevich, I. V., et al. (2001, August 15). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

  • Ghosh, C., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • Rodríguez-Cea, A., et al. (2025, August 13). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. PMC. [Link]

  • IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. [Link]

  • Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • Celińska, L., & Chmiel, T. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-methylpiperazine (C7H16N2). [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(2-methylpropyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(2-methylpropyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.